2,2-dimethylhept-6-en-1-amine
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Overview
Description
2,2-Dimethylhept-6-en-1-amine is an organic compound with the molecular formula C9H19N It is characterized by a heptene backbone with a dimethyl substitution at the second carbon and an amine group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylhept-6-en-1-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reaction of 2,2-dimethylhept-6-en-1-ol with ammonia or a primary amine under dehydrating conditions to form the desired amine. The reaction can be catalyzed by acid or base, depending on the specific conditions required.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the purification of starting materials, controlled reaction conditions to optimize yield, and purification of the final product through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhept-6-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the heptene chain can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of amides or sulfonamides.
Scientific Research Applications
2,2-Dimethylhept-6-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2-dimethylhept-6-en-1-amine depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The presence of the amine group allows it to form hydrogen bonds and ionic interactions with biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylhept-6-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2,2-Dimethylheptane: Saturated version without the double bond or amine group.
Hept-6-en-1-amine: Lacks the dimethyl substitution.
Uniqueness
2,2-Dimethylhept-6-en-1-amine is unique due to the combination of its dimethyl substitution and the presence of both a double bond and an amine group. This structural arrangement provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
138286-03-0 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.3 |
Purity |
95 |
Origin of Product |
United States |
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